molecular formula C25H20ClNO3S B11643256 (5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11643256
M. Wt: 449.9 g/mol
InChI Key: IVVOWPYCRDQNJB-UCQKPKSFSA-N
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring and the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, inducing conformational changes that modulate their activity. This can lead to the activation or inhibition of specific pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Thiazolidinediones: A class of compounds with similar core structures but different substituents.

Uniqueness

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H20ClNO3S

Molecular Weight

449.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20ClNO3S/c1-17-5-4-6-19(13-17)16-30-22-8-3-2-7-20(22)14-23-24(28)27(25(29)31-23)15-18-9-11-21(26)12-10-18/h2-14H,15-16H2,1H3/b23-14-

InChI Key

IVVOWPYCRDQNJB-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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